N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a chloro group, and a difluoromethoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where starting materials such as 3-acetylphenylamine and 3-chloro-4-(difluoromethoxy)benzothiophene-2-carboxylic acid are reacted under specific conditions to form the desired compound. The reaction may require catalysts, solvents, and controlled temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes. For instance, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the chloro group may produce corresponding hydrocarbons .
Scientific Research Applications
N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the production of reactive oxygen species or modulate gene expression involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and acetylphenyl compounds, such as:
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide
- 1-(4-acetylphenyl)-3-alkylimidazolium salts .
Uniqueness
The presence of both chloro and difluoromethoxy groups, along with the benzothiophene core, makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C18H12ClF2NO3S |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-4-(difluoromethoxy)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H12ClF2NO3S/c1-9(23)10-4-2-5-11(8-10)22-17(24)16-15(19)14-12(25-18(20)21)6-3-7-13(14)26-16/h2-8,18H,1H3,(H,22,24) |
InChI Key |
MVOKSZXMILAUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.